molecular formula C27H32BrN3 B6297562 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide CAS No. 2180894-90-8

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide

Cat. No.: B6297562
CAS No.: 2180894-90-8
M. Wt: 478.5 g/mol
InChI Key: AQNBHVXYTKBPFC-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is an acridinium derivative, characterized by the presence of dimethylamino groups and a mesityl substituent, which contribute to its photophysical and chemical properties .

Mechanism of Action

Target of Action

The primary target of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It plays two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .

Mode of Action

The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fueled by charge transfer and π-stacking interactions . The intercalation of the compound eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of the compound into the DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This interaction can control the transcription of a specific DNA segment , thereby affecting the synthesis of proteins and other vital biochemical processes.

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription, which can lead to the suppression of protein synthesis and other vital cellular processes . This can have therapeutic implications, particularly in the treatment of diseases like cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a photocatalyst can be affected by the presence of light Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 3,6-bis(dimethylamino)acridine with mesityl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is unique due to its specific combination of dimethylamino groups and a mesityl substituent, which enhance its photophysical properties and make it a versatile photocatalyst. Its ability to intercalate with DNA and generate ROS upon light irradiation distinguishes it from other acridinium derivatives .

Properties

IUPAC Name

3-N,3-N,6-N,6-N,10-pentamethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-3,6-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N3.BrH/c1-17-13-18(2)26(19(3)14-17)27-22-11-9-20(28(4)5)15-24(22)30(8)25-16-21(29(6)7)10-12-23(25)27;/h9-16H,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNBHVXYTKBPFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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